molecular formula C12H15ClN2O B2903881 3-(4-Aminooxan-4-yl)benzonitrile hydrochloride CAS No. 1955547-10-0

3-(4-Aminooxan-4-yl)benzonitrile hydrochloride

Cat. No.: B2903881
CAS No.: 1955547-10-0
M. Wt: 238.72
InChI Key: GOHOCUVDSUBPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminooxan-4-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminooxan-4-yl)benzonitrile hydrochloride typically involves the reaction of 4-aminobenzonitrile with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes steps such as reaction optimization, solvent recovery, and crystallization to produce the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminooxan-4-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Aminooxan-4-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminooxan-4-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Shares the benzonitrile group but lacks the oxane ring.

    Oxane derivatives: Compounds with similar oxane structures but different functional groups.

Uniqueness

3-(4-Aminooxan-4-yl)benzonitrile hydrochloride is unique due to its combination of an oxane ring and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .

Properties

IUPAC Name

3-(4-aminooxan-4-yl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-9-10-2-1-3-11(8-10)12(14)4-6-15-7-5-12;/h1-3,8H,4-7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHOCUVDSUBPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC(=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.